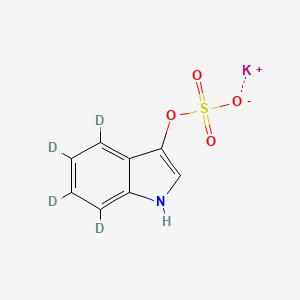
3-Indoxyl Sulfate-d4 Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Indoxyl Sulfate-d4 Potassium Salt is a deuterium-labeled compound, where the hydrogen atoms in the indoxyl sulfate molecule are replaced with deuterium. This compound is widely used in scientific research, particularly in studies involving metabolic pathways and biochemical reactions. It appears as a white crystalline powder and is highly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Indoxyl Sulfate-d4 Potassium Salt involves the synthesis of indoxyl sulfate followed by the introduction of deuterium. One common method is to dissolve 3-hydroxyindole in sulfuric acid and add potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterium oxide (heavy water) is essential in the production to achieve the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Indoxyl Sulfate-d4 Potassium Salt undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include potassium hydroxide and sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used to convert this compound into its oxidized forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indoxyl sulfate derivatives, while reduction can produce indoxyl alcohols .
Applications De Recherche Scientifique
3-Indoxyl Sulfate-d4 Potassium Salt is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in the synthesis of heterocyclic compounds and as a standard in mass spectrometry.
Biology: The compound is used to study metabolic pathways and enzyme activities, particularly those involving sulfotransferases.
Medicine: It is employed in research on uremic toxins and their effects on renal function and cardiovascular health.
Industry: The compound is used in the development of diagnostic assays and as a reference material in quality control
Mécanisme D'action
The mechanism of action of 3-Indoxyl Sulfate-d4 Potassium Salt involves its role as a nucleophile in various biochemical reactions. It actively engages in the synthesis of heterocyclic compounds and interacts with enzymes such as sulfotransferases. The compound’s deuterium labeling allows for precise tracking in metabolic studies, providing insights into its molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Indoxyl Sulfate Potassium Salt: The non-deuterated version of the compound, used in similar research applications.
Indoxyl-4,5,6,7-d4 Sulfate: Another deuterium-labeled variant with different deuterium positions.
Indoxyl Sulfate Sodium Salt: A sodium salt form used in biochemical studies
Uniqueness: 3-Indoxyl Sulfate-d4 Potassium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in metabolic and biochemical studies. This makes it particularly valuable in research involving isotopic labeling and mass spectrometry .
Propriétés
Formule moléculaire |
C8H6KNO4S |
|---|---|
Poids moléculaire |
255.33 g/mol |
Nom IUPAC |
potassium;(4,5,6,7-tetradeuterio-1H-indol-3-yl) sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D; |
Clé InChI |
MDAWATNFDJIBBD-FOMJDCLLSA-M |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)OS(=O)(=O)[O-])[2H])[2H].[K+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

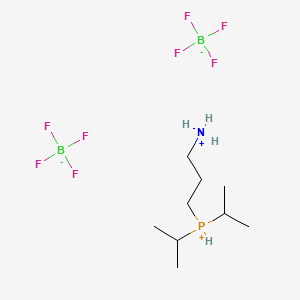
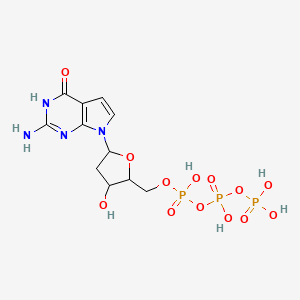
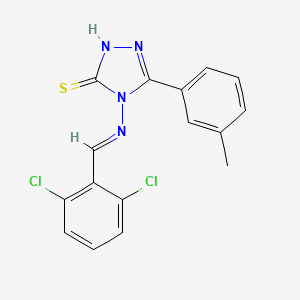
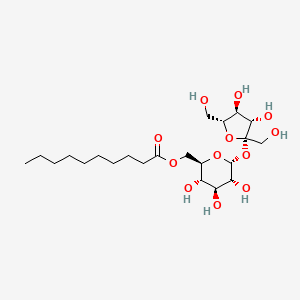
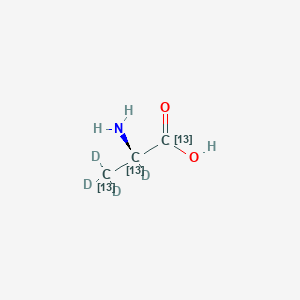
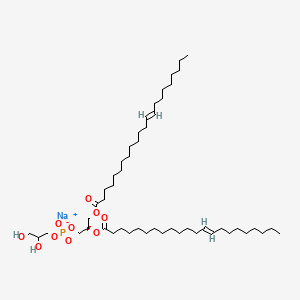


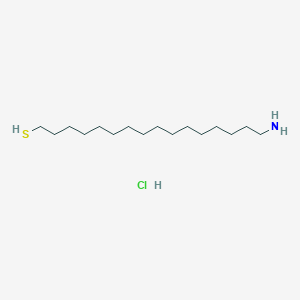
![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)

